molecular formula C7H12N2 B2465203 1-(Methylamino)cyclopentane-1-carbonitrile CAS No. 55793-49-2

1-(Methylamino)cyclopentane-1-carbonitrile

Cat. No.: B2465203
CAS No.: 55793-49-2
M. Wt: 124.187
InChI Key: KNIPASVZFLFVSD-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H12N2. It is characterized by a cyclopentane ring substituted with a methylamino group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine to form 1-(methylamino)cyclopentanol, which is then dehydrated to yield 1-(methylamino)cyclopentene. The final step involves the addition of a nitrile group to the double bond, typically using a reagent like cyanogen bromide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Methylamino)cyclopentane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methylamino)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various biochemical reactions. The methylamino group can form hydrogen bonds and interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(Methylamino)cyclopentane-1-carbonitrile is unique due to the presence of both a methylamino group and a nitrile group on the cyclopentane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

1-(methylamino)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIPASVZFLFVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methylamine was bubbled into a refrigerated mixture of cyclopentanone (0.252 g, 3 mmol) and trimethylsilyl cyanide (0.396 g, 4 mmol) until the volume doubled. The mixture was stirred 3 h and then concentrated to dryness to obtain 31a (0.372 g, quantitative).
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0.252 g
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0.396 g
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Synthesis routes and methods II

Procedure details

A solution of 6.5 of potassium cyanide in 13 ml of water was added at 15°-20° C. to a solution of 8.5 g of cyclopentanone and 7 g of methylamine hydrochloride in 7.5 ml of water and returned to room temperature; the mixture was stirred for 18 hours and extracted with methylene chloride. The organic phase was washed with aqueous sodium chloride, dried, and evaporated to dryness, and the residue was distilled to obtain 4.1 g of the expected product with a boiling point of 60° C.±0.3° C. at 7 mm of Hg.
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8.5 g
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7 g
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13 mL
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7.5 mL
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